Cas no 527-35-5 (Phenol,2,3,5,6-tetramethyl-)

Phenol,2,3,5,6-tetramethyl- structure
Phenol,2,3,5,6-tetramethyl- structure
Product Name:Phenol,2,3,5,6-tetramethyl-
CAS-nummer:527-35-5
MF:C10H14O
MW:150.217563152313
CID:368426
PubChem ID:10694
Update Time:2025-04-19

Phenol,2,3,5,6-tetramethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,2,3,5,6-tetramethyl-
    • 2,3,5,6-TETRAMETHYL PHENOL
    • 2,3,4,5-TETRAMETHYLPYRROLE
    • 2,3,5,6-tetramethyl-phenol
    • 2,5,6-Tetramethylphenol
    • 3-Hydroxy-1.2.4.5-tetramethyl-benzol
    • Durenol
    • Phenol,2,3,5,6-tetramethyl
    • Phenol,3,5,6-tetramethyl
    • Phenol,tetramethyl
    • AKOS006272586
    • KLAQSPUVCDBEGF-UHFFFAOYSA-
    • AM62793
    • TETRAMETHYLPHENOL, 2,3,5,6-
    • NSC 65612
    • UNII-D3E9LGC5N8
    • Phenol, 2,3,5,6-tetramethyl-
    • EINECS 208-415-0
    • FT-0687169
    • 527-35-5
    • CCRIS 5844
    • 2,3,5,6-TETRAMETHYLPHENOL
    • DTXSID7060174
    • DUROPHENOL
    • InChI=1/C10H14O/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3
    • NSC65612
    • D3E9LGC5N8
    • NSC-65612
    • Phenol,3,5,6-tetramethyl-
    • Phenol, tetramethyl-
    • W-105802
    • NCIOpen2_000269
    • SCHEMBL204468
    • NS00008282
    • Inchi: 1S/C10H14O/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3
    • InChI-sleutel: KLAQSPUVCDBEGF-UHFFFAOYSA-N
    • LACHT: OC1=C(C)C(C)=CC(C)=C1C

Berekende eigenschappen

  • Exacte massa: 150.10400
  • Monoisotopische massa: 150.104465066g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 119
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 10
  • XLogP3: 3
  • Topologisch pooloppervlak: 20.2Ų

Experimentele eigenschappen

  • Dichtheid: 0.9688 (estimate)
  • Smeltpunt: 117°C
  • Kookpunt: 247.55°C
  • Brekindex: 1.5091 (estimate)
  • PSA: 20.23000
  • LogboekP: 2.62580

Phenol,2,3,5,6-tetramethyl- Douanegegevens

  • HS-CODE:2907199090
  • Douanegegevens:

    中国海关编码:

    2907199090

    概述:

    2907199090 其他一元酚. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Phenol,2,3,5,6-tetramethyl- Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
BBV-38273479-100mg
2,3,5,6-tetramethylphenol
527-35-5
100mg
$628.0 2022-03-03
Enamine
BBV-38273479-250mg
2,3,5,6-tetramethylphenol
527-35-5
250mg
$671.0 2022-03-03
Enamine
BBV-38273479-500mg
2,3,5,6-tetramethylphenol
527-35-5
500mg
$685.0 2022-03-03
Enamine
BBV-38273479-1000mg
2,3,5,6-tetramethylphenol
527-35-5
1g
$714.0 2022-03-03
Enamine
BBV-38273479-2500mg
2,3,5,6-tetramethylphenol
527-35-5
2500mg
$1479.0 2022-03-03
Enamine
BBV-38273479-5000mg
2,3,5,6-tetramethylphenol
527-35-5
5g
$1873.0 2022-03-03
Enamine
BBV-38273479-10000mg
2,3,5,6-tetramethylphenol
527-35-5
10g
$2355.0 2022-03-03

Phenol,2,3,5,6-tetramethyl- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Referentie
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Referentie
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Phenol,2,3,5,6-tetramethyl- Raw materials

Phenol,2,3,5,6-tetramethyl- Preparation Products

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